2,3,5-Triiodo-4-methylthiophene 2,3,5-Triiodo-4-methylthiophene
Brand Name: Vulcanchem
CAS No.: 16488-62-3
VCID: VC21008119
InChI: InChI=1S/C5H3I3S/c1-2-3(6)5(8)9-4(2)7/h1H3
SMILES: CC1=C(SC(=C1I)I)I
Molecular Formula: C5H3I3S
Molecular Weight: 475.86 g/mol

2,3,5-Triiodo-4-methylthiophene

CAS No.: 16488-62-3

Cat. No.: VC21008119

Molecular Formula: C5H3I3S

Molecular Weight: 475.86 g/mol

* For research use only. Not for human or veterinary use.

2,3,5-Triiodo-4-methylthiophene - 16488-62-3

Specification

CAS No. 16488-62-3
Molecular Formula C5H3I3S
Molecular Weight 475.86 g/mol
IUPAC Name 2,3,5-triiodo-4-methylthiophene
Standard InChI InChI=1S/C5H3I3S/c1-2-3(6)5(8)9-4(2)7/h1H3
Standard InChI Key JIHAFAYYNYZRII-UHFFFAOYSA-N
SMILES CC1=C(SC(=C1I)I)I
Canonical SMILES CC1=C(SC(=C1I)I)I

Introduction

2,3,5-Triiodo-4-methylthiophene is a thiophene derivative characterized by the substitution of iodine atoms at the 2nd, 3rd, and 5th positions of the thiophene ring and a methyl group at the 4th position. It is a halogenated heterocyclic compound with significant potential in chemical synthesis and research due to its unique structural properties.

Structural Insights

The molecular structure of 2,3,5-triiodo-4-methylthiophene features a thiophene ring—a five-membered aromatic ring containing one sulfur atom—substituted with iodine atoms and a methyl group. The electron-withdrawing nature of iodine atoms significantly influences the electronic properties of the molecule, making it an interesting candidate for further functionalization in synthetic chemistry.

Synthesis and Applications

2,3,5-Triiodo-4-methylthiophene can be synthesized through iodination reactions involving thiophene derivatives under controlled conditions. Its applications include:

  • Material Science: The compound serves as a precursor for advanced materials due to its halogenated structure.

  • Pharmaceutical Research: Halogenated thiophenes are often explored for their biological activity and potential use in drug discovery.

  • Organic Synthesis: The iodine atoms provide reactive sites for coupling reactions, enabling the synthesis of more complex molecules.

Potential Research Directions

The unique substitution pattern on the thiophene ring opens avenues for:

  • Medicinal Chemistry: Exploration of bioactive derivatives.

  • Material Development: Use in semiconductors or optoelectronic devices.

  • Catalysis: Application as a ligand or intermediate in catalytic processes.

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